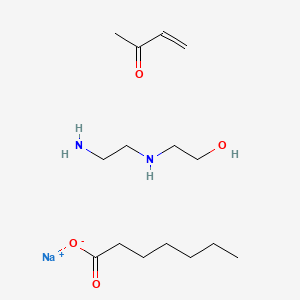
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4',5'-difluoro-2'-phenoxy)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with diphenylphosphinyl and difluoro-phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclohexanol core: This can be achieved through cyclization reactions or by modifying existing cyclohexanol derivatives.
Introduction of the diphenylphosphinyl group: This step often involves the use of diphenylphosphine and an oxidizing agent to form the phosphinyl group.
Attachment of the difluoro-phenoxy group: This can be done through nucleophilic substitution reactions using appropriate fluorinated phenol derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to modify the cyclohexanol core or the phosphinyl group.
Substitution: The difluoro-phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce new functional groups onto the cyclohexanol core.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can be used as a building block for more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could be explored for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In material science, the compound’s unique properties could be utilized in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,6R)-2-Diphenylphosphinyl-6-phenoxycyclohexanol: Lacks the difluoro groups, which might affect its reactivity and biological activity.
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’-fluoro-2’-phenoxy)cyclohexanol: Contains only one fluorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both diphenylphosphinyl and difluoro-phenoxy groups in (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C24H23F2O4P |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-[(1R,2S,3S)-3-diphenylphosphoryl-2-hydroxycyclohexyl]oxy-4,5-difluorophenol |
InChI |
InChI=1S/C24H23F2O4P/c25-18-14-20(27)22(15-19(18)26)30-21-12-7-13-23(24(21)28)31(29,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14-15,21,23-24,27-28H,7,12-13H2/t21-,23+,24+/m1/s1 |
Clé InChI |
ASQRBMNTQJSSAA-NHTMILBNSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
SMILES canonique |
C1CC(C(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



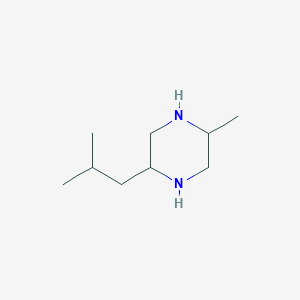
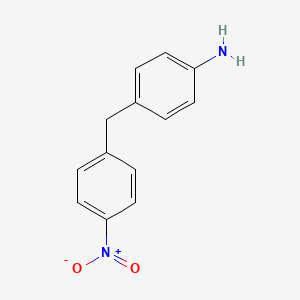

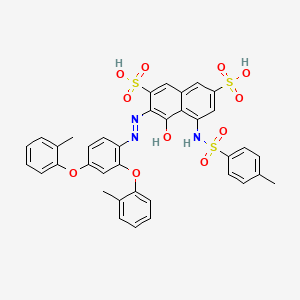

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)


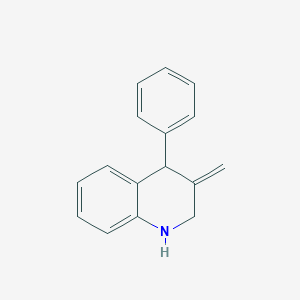
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)

